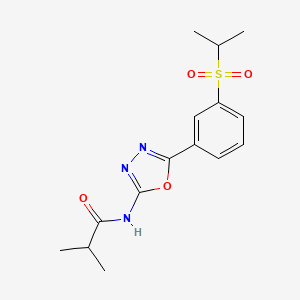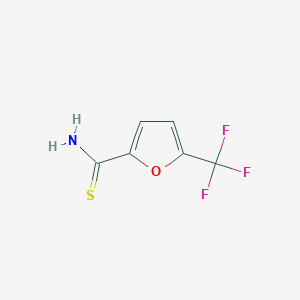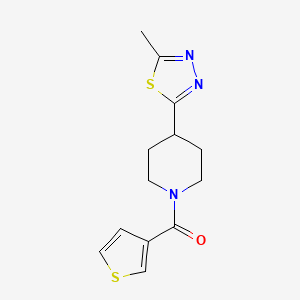
N-(5-メチルチアゾール-2-イル)-2-フェニル-2H-テトラゾール-5-カルボキサミド
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(5-methylthiazol-2-yl)-2-phenyl-2H-tetrazole-5-carboxamide is a complex organic compound that features a thiazole ring, a tetrazole ring, and a carboxamide group
科学的研究の応用
N-(5-methylthiazol-2-yl)-2-phenyl-2H-tetrazole-5-carboxamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be used in the study of enzyme inhibition and protein-ligand interactions.
Industry: The compound can be used in the development of new materials with specific properties, such as conductivity or fluorescence.
作用機序
Target of Action
Similar compounds have been reported to have multi-target-directed ligand properties . These compounds can interact with various biological targets, potentially leading to a range of effects.
Mode of Action
Compounds with similar structures have been found to exhibit antioxidant, antibacterial, antifungal, and α-glucosidase inhibitory activities . This suggests that N-(5-methylthiazol-2-yl)-2-phenyl-2H-tetrazole-5-carboxamide might interact with its targets in a way that modulates these biological processes.
Biochemical Pathways
Similar compounds have been found to influence various biochemical pathways . These compounds can activate or inhibit these pathways, leading to changes in cellular processes.
Pharmacokinetics
Similar compounds have been found to have high oral bioavailability , suggesting that N-(5-methylthiazol-2-yl)-2-phenyl-2H-tetrazole-5-carboxamide might also have favorable pharmacokinetic properties.
Result of Action
Similar compounds have been found to exhibit antioxidant, antibacterial, antifungal, and α-glucosidase inhibitory activities . This suggests that N-(5-methylthiazol-2-yl)-2-phenyl-2H-tetrazole-5-carboxamide might have similar effects at the molecular and cellular levels.
Action Environment
The stability and activity of similar compounds can be influenced by factors such as temperature, ph, and the presence of other substances .
生化学分析
Biochemical Properties
N-(5-methylthiazol-2-yl)-2-phenyl-2H-tetrazole-5-carboxamide plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, including α-glucosidase and bacterial enzymes. The compound exhibits enzyme inhibition activity, particularly against α-glucosidase, which is crucial for carbohydrate metabolism . Additionally, it has shown antibacterial properties by inhibiting bacterial enzymes, making it a potential candidate for antimicrobial applications .
Cellular Effects
N-(5-methylthiazol-2-yl)-2-phenyl-2H-tetrazole-5-carboxamide affects various cell types and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. The compound has been observed to exhibit antioxidant properties, which can protect cells from oxidative stress . Furthermore, it has shown potential in inhibiting the growth of certain bacterial and fungal cells, indicating its role in antimicrobial defense .
Molecular Mechanism
The molecular mechanism of N-(5-methylthiazol-2-yl)-2-phenyl-2H-tetrazole-5-carboxamide involves its interaction with specific biomolecules. The compound binds to the active sites of enzymes, leading to enzyme inhibition. For instance, its inhibition of α-glucosidase is achieved through binding interactions that prevent the enzyme from catalyzing its substrate . Additionally, the compound’s antioxidant activity is attributed to its ability to scavenge free radicals and reduce oxidative stress within cells .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of N-(5-methylthiazol-2-yl)-2-phenyl-2H-tetrazole-5-carboxamide change over time. The compound’s stability and degradation are crucial factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under specific conditions, maintaining its biological activity over extended periods
Dosage Effects in Animal Models
The effects of N-(5-methylthiazol-2-yl)-2-phenyl-2H-tetrazole-5-carboxamide vary with different dosages in animal models. At lower doses, the compound exhibits beneficial effects such as enzyme inhibition and antimicrobial activity. At higher doses, it may cause toxic or adverse effects, including potential cytotoxicity . Determining the optimal dosage is essential for maximizing its therapeutic potential while minimizing adverse effects.
Metabolic Pathways
N-(5-methylthiazol-2-yl)-2-phenyl-2H-tetrazole-5-carboxamide is involved in various metabolic pathways. It interacts with enzymes and cofactors that play roles in metabolic processes. The compound’s inhibition of α-glucosidase affects carbohydrate metabolism, potentially altering metabolic flux and metabolite levels
Transport and Distribution
The transport and distribution of N-(5-methylthiazol-2-yl)-2-phenyl-2H-tetrazole-5-carboxamide within cells and tissues involve interactions with specific transporters and binding proteins. These interactions influence the compound’s localization and accumulation in different cellular compartments . Understanding its transport mechanisms is crucial for optimizing its therapeutic applications.
Subcellular Localization
N-(5-methylthiazol-2-yl)-2-phenyl-2H-tetrazole-5-carboxamide exhibits specific subcellular localization, which affects its activity and function. The compound may be directed to particular compartments or organelles through targeting signals or post-translational modifications . Investigating its subcellular localization can provide insights into its precise mechanisms of action and potential therapeutic targets.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-methylthiazol-2-yl)-2-phenyl-2H-tetrazole-5-carboxamide typically involves the reaction of 5-methylthiazole-2-amine with 2-phenyl-2H-tetrazole-5-carboxylic acid. The reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) in an appropriate solvent such as dichloromethane. The reaction mixture is stirred at room temperature for several hours until the desired product is formed.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.
化学反応の分析
Types of Reactions
N-(5-methylthiazol-2-yl)-2-phenyl-2H-tetrazole-5-carboxamide can undergo various chemical reactions, including:
Oxidation: The thiazole ring can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The hydrogen atoms on the aromatic rings can be substituted with various functional groups.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Electrophilic aromatic substitution reactions can be carried out using reagents like bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiazole ring can yield sulfoxides or sulfones, while reduction of a nitro group can produce an amine derivative.
類似化合物との比較
N-(5-methylthiazol-2-yl)-2-phenyl-2H-tetrazole-5-carboxamide can be compared with other similar compounds, such as:
N-(5-acetyl-4-methylthiazol-2-yl)arylamide derivatives: These compounds also contain a thiazole ring and have been studied for their multi-target-directed ligand properties.
4-methyl-N-(5-methylthiazol-2-yl)-1,2,3-thiadiazole-5-carboxamide: This compound is used as a plant elicitor and has been registered for controlling plant diseases.
The uniqueness of N-(5-methylthiazol-2-yl)-2-phenyl-2H-tetrazole-5-carboxamide lies in its combination of a thiazole ring, a tetrazole ring, and a carboxamide group, which provides a versatile scaffold for various applications in chemistry, biology, medicine, and industry.
特性
IUPAC Name |
N-(5-methyl-1,3-thiazol-2-yl)-2-phenyltetrazole-5-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10N6OS/c1-8-7-13-12(20-8)14-11(19)10-15-17-18(16-10)9-5-3-2-4-6-9/h2-7H,1H3,(H,13,14,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BWEQXLSWNIASJV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=C(S1)NC(=O)C2=NN(N=N2)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10N6OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![1-methyl-4-(prop-2-en-1-yloxy)-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B2596106.png)
![3-[(4-Ethylphenoxy)methyl]benzoic acid](/img/structure/B2596109.png)
![Dimethyl 2-[(2,2-dimethylpropanoyl)amino]terephthalate](/img/structure/B2596110.png)
![4-METHYL-N-{2-METHYL-4-[(E)-2-(2-METHYLPHENYL)DIAZEN-1-YL]PHENYL}-1,2,3-THIADIAZOLE-5-CARBOXAMIDE](/img/structure/B2596111.png)
![4-methyl-N-(2-(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)ethyl)thiophene-2-carboxamide](/img/structure/B2596113.png)


![N-((5-(thiophen-3-yl)pyridin-3-yl)methyl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2596120.png)

![N-[3-(1-Propan-2-yltetrazol-5-yl)phenyl]prop-2-enamide](/img/structure/B2596123.png)


![N-[2-(3,4-dimethoxyphenyl)ethyl]-4-{[6-({1-[(3-methoxypropyl)carbamoyl]propyl}sulfanyl)-8-oxo-2H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-7-yl]methyl}benzamide](/img/structure/B2596126.png)

